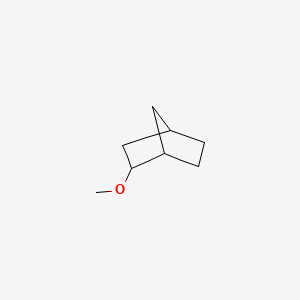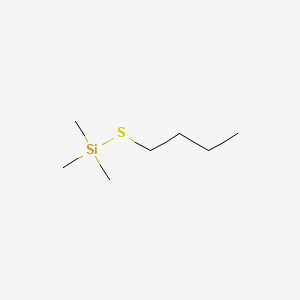
Silane, (butylthio)trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (butylthio)trimethyl-, also known as (butylthio)trimethylsilane, is an organosilicon compound with the molecular formula C7H18SSi. This compound is characterized by the presence of a silicon atom bonded to three methyl groups and one butylthio group. It is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (butylthio)trimethyl- typically involves the reaction of trimethylchlorosilane with butanethiol in the presence of a base such as triethylamine. The reaction proceeds as follows:
(CH3)3SiCl+C4H9SH→(CH3)3SiSC4H9+HCl
This reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of trimethylchlorosilane.
Industrial Production Methods
In industrial settings, the production of Silane, (butylthio)trimethyl- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Silane, (butylthio)trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The butylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding reduced silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Silane, (butylthio)trimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Industry: Utilized in the production of specialty coatings and adhesives.
Mechanism of Action
The mechanism by which Silane, (butylthio)trimethyl- exerts its effects is primarily through the formation of strong silicon-carbon bonds. The silicon atom in the compound has a high affinity for oxygen and fluorine, making it a useful reagent in various chemical transformations. The butylthio group can participate in nucleophilic substitution reactions, further expanding its utility in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: Similar in structure but lacks the butylthio group.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Tris(trimethylsilyl)silane: Contains three trimethylsilyl groups.
Uniqueness
Silane, (butylthio)trimethyl- is unique due to the presence of the butylthio group, which imparts different reactivity compared to other silanes. This makes it particularly useful in specific synthetic applications where the butylthio group can act as a leaving group or participate in further chemical transformations.
Properties
CAS No. |
3553-78-4 |
|---|---|
Molecular Formula |
C7H18SSi |
Molecular Weight |
162.37 g/mol |
IUPAC Name |
butylsulfanyl(trimethyl)silane |
InChI |
InChI=1S/C7H18SSi/c1-5-6-7-8-9(2,3)4/h5-7H2,1-4H3 |
InChI Key |
GTZSIXUFBXARQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



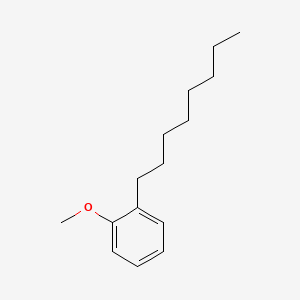
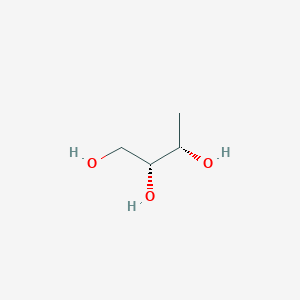
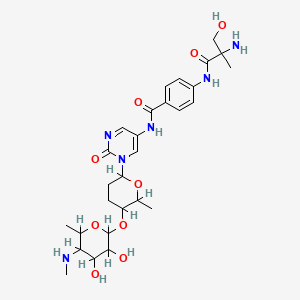
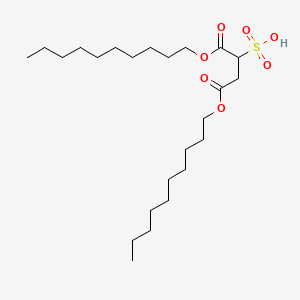
![3-[(3Z)-3-amino-3-hydroxyimino-propyl]sulfanyl-N'-hydroxy-propanamidine](/img/structure/B14161308.png)
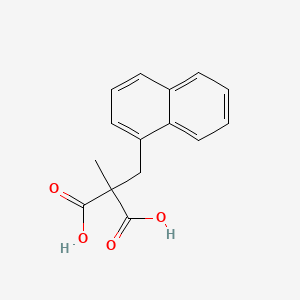
![Benzo[c]phenanthren-5-amine](/img/structure/B14161332.png)
![2-methyl-1H-anthra[1,2-d]imidazole-6,11-dione](/img/structure/B14161333.png)

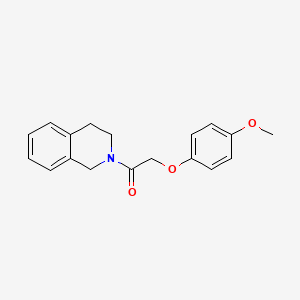
![N'-[(E)-(4-bromothiophen-2-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B14161342.png)
![N'-[(E)-pyridin-4-ylmethylidene]octanehydrazide](/img/structure/B14161350.png)
